molecular formula C21H19N5O2 B2698830 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide CAS No. 899752-87-5

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide

Cat. No. B2698830
CAS RN: 899752-87-5
M. Wt: 373.416
InChI Key: YDRCSPMYCYIRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid with butyramide in the presence of a coupling agent and a base. The reaction is monitored by TLC or HPLC, and once complete, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent.


Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a bicyclic heterocyclic compound that can present two isomeric structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, N-allylation, and N-propargyl alkylation . These reactions yield the corresponding dipolarophiles, which afford new isoxazolines and isoxazoles by condensation with arylnitrile oxides .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(13-7-10-16-8-3-1-4-9-16)24-25-15-22-20-18(21(25)28)14-23-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRCSPMYCYIRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide

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